molecular formula C19H20Cl2N2O B1613100 3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898789-27-0

3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1613100
M. Wt: 363.3 g/mol
InChI Key: NNNRVVDTEWQOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound . It is available for purchase from various suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone include a molecular weight of 363.28g/mol and a molecular formula of C19H20Cl2N2O . It is also mentioned that the compound is soluble in acetone .

Scientific Research Applications

  • Summary of the Application: MOCA is synthesized from o-chloroaniline and formaldehyde using zeolites HY, Hβ, and HZSM-5 as catalysts . The synthesis process was carried out in an autoclave, and HY demonstrated better performance than the other zeolites .
  • Methods of Application: The synthesis was carried out in a fixed bed continuous flow reactor. The conditions were: catalyst bed volume = 20 mL (8.14 g), n (o-chloroaniline): n (HCHO) = 4:1, LHSV = 3.5 h−1, 0.5 MPa and 443 K .
  • Results or Outcomes: Under these conditions, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 hours, respectively .

properties

IUPAC Name

(3,4-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNRVVDTEWQOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643448
Record name (3,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898789-27-0
Record name (3,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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